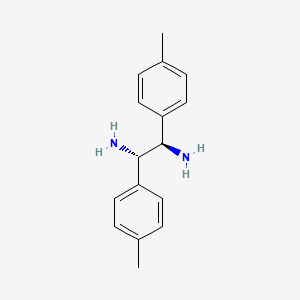

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine is a chiral diamine compound with significant importance in organic synthesis and pharmaceutical research. This compound is characterized by its two p-tolyl groups attached to the ethane backbone, with the amine groups positioned on the first and second carbon atoms. The stereochemistry of the compound is denoted by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1,2-Di-p-tolylethane-1,2-diamine typically involves the use of chiral catalysts and enantioselective reactions to ensure the correct stereochemistry. One common method involves the reduction of the corresponding diketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high enantioselectivity and yield. The reaction is typically carried out in high-pressure reactors with precise control over temperature and pressure to optimize the production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules.

Mécanisme D'action

The mechanism of action of (1R,2S)-1,2-Di-p-tolylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1S,2R)-1,2-Di-p-tolylethane-1,2-diamine

- (1R,2R)-1,2-Di-p-tolylethane-1,2-diamine

- (1S,2S)-1,2-Di-p-tolylethane-1,2-diamine

Uniqueness

The (1R,2S) configuration of 1,2-Di-p-tolylethane-1,2-diamine is unique in its specific spatial arrangement, which can result in different reactivity and interaction profiles compared to its diastereomers and enantiomers. This uniqueness makes it valuable in applications requiring high stereochemical purity and specificity.

Activité Biologique

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine is a chiral diamine compound with significant potential in various biological applications. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features two p-tolyl groups attached to a central ethylene backbone with amine functional groups. This structure endows it with unique chemical reactivity, making it a candidate for various interactions in biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C16H22N2 |

| Molecular Weight | 246.36 g/mol |

| Chirality | (1R,2S) stereoisomer |

Interaction Studies

Preliminary studies indicate that this compound may interact with several biological targets. These interactions are essential for understanding its potential therapeutic effects:

- Binding Affinity : The compound shows promising binding affinities to certain receptors and enzymes, which could lead to modulation of their activities.

- Cytotoxicity : Initial cytotoxicity assessments reveal that the compound may induce oxidative stress in specific cell lines, suggesting a mechanism of action that warrants further exploration.

Case Studies

Several studies have investigated the biological activity of similar diamine compounds, providing insights into the potential effects of this compound:

- Anticancer Activity : Research on structurally related compounds has demonstrated significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, quinoxaline derivatives showed IC50 values ranging from 6.25 to 28.55 μM against various cancer cell lines .

- Antiviral Properties : Some diamines have been reported to inhibit viral entry into host cells. A study indicated that certain compounds could block the interaction between viral proteins and host cell receptors .

- Oxidative Stress Induction : Compounds similar to this compound have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .

The biological mechanisms through which this compound exerts its effects are multifaceted:

- Oxidative Stress : The compound may enhance ROS production within cells, leading to oxidative damage and subsequent cell death.

- Receptor Modulation : By binding to specific receptors or enzymes, the compound could alter signaling pathways involved in cell proliferation and survival.

Research Findings

Recent studies have focused on synthesizing and characterizing this compound analogs to assess their biological properties:

- Synthesis Methods : Various synthetic routes have been explored to obtain high-purity samples suitable for biological testing.

- In vitro Studies : Evaluations have demonstrated varying degrees of cytotoxicity and receptor interaction profiles among different analogs.

Propriétés

Numéro CAS |

50764-59-5 |

|---|---|

Formule moléculaire |

C16H22N2+2 |

Poids moléculaire |

242.36 g/mol |

Nom IUPAC |

[(1R,2S)-2-azaniumyl-1,2-bis(4-methylphenyl)ethyl]azanium |

InChI |

InChI=1S/C16H20N2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15-16H,17-18H2,1-2H3/p+2/t15-,16+ |

Clé InChI |

UQUZLWQGLCLOBD-IYBDPMFKSA-P |

SMILES |

CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)N)N |

SMILES isomérique |

CC1=CC=C(C=C1)[C@H]([C@H](C2=CC=C(C=C2)C)[NH3+])[NH3+] |

SMILES canonique |

CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)[NH3+])[NH3+] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.